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Abstract: Tasquinimod (ABR-215050) is an orally active, second-generation quinoline-3-

carboxamide with a unique, multi-targeted mechanism of action primarily affecting the tumor

microenvironment.[1][2][3] It has demonstrated anti-angiogenic, immunomodulatory, and anti-

metastatic properties in numerous preclinical models and has been evaluated in clinical trials

for various malignancies, most notably castrate-resistant prostate cancer (CRPC).[1][2] This

document provides an in-depth overview of the in vivo pharmacokinetics (PK) and

pharmacodynamics (PD) of Tasquinimod, presenting quantitative data, detailed experimental

methodologies, and visual representations of its core mechanisms.

Pharmacokinetics (PK)
Tasquinimod is an orally bioavailable agent. Its pharmacokinetic profile has been

characterized in both preclinical animal models and human clinical trials.

Absorption and Distribution
Following oral administration in mice, maximum plasma concentrations of Tasquinimod are

reached within one hour. In patients with CRPC, the maximum plasma concentration occurs at

approximately 2.6 hours. Co-administration with food does not significantly affect its

pharmacokinetic properties.
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A key feature of Tasquinimod's distribution is its reversible binding to albumin, specifically at

Sudlow's site I (the IIA subdomain), with a dissociation constant (Kd) of less than 35 μM. This

binding facilitates its accumulation in tumor tissues via the Enhanced Permeability and

Retention (EPR) effect, a phenomenon characteristic of the leaky vasculature within tumor

microenvironments. This results in intracellular drug concentrations in the tumor that are

several-fold higher (2-3 μM) than the observed plasma levels (<1 μM), which is sufficient for its

therapeutic activity.

Metabolism and Excretion
Tasquinimod is metabolized in part by cytochrome P450 3A4 (CYP3A4). However, studies

have shown that the inhibition of CYP3A4 metabolism does not significantly impact its anti-

cancer efficacy in vivo, suggesting that its primary activity is not dependent on its metabolites.

In patients, Tasquinimod exhibits low clearance and has a long elimination half-life of

approximately 40 hours.

PK Data Summary
The following tables summarize the key pharmacokinetic parameters of Tasquinimod from

preclinical and clinical studies.

Table 1: Pharmacokinetic Parameters of Tasquinimod in Mice
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Parameter Value
Animal Model /
Conditions

Source

Dose 5 mg/kg

Male nude mice with

CWR-22Rv₁

xenografts

Route Oral gavage

Male nude mice with

CWR-22Rv₁

xenografts

Tmax (Time to Peak

Plasma Conc.)
~1 hour Male nude mice

Albumin Binding (Kd) < 35 µM Mouse albumin

Tumor Concentration 2-3 µM
CWR-22Rv₁

xenografts

Plasma Concentration < 1 µM
Maintained with

therapeutic dosing

Table 2: Pharmacokinetic Parameters of Tasquinimod in Humans (CRPC Patients)

Parameter Value Dose Level Source

Clearance 0.19 L/h 0.5 mg

0.22 L/h 1 mg

Volume of Distribution

(Vd)
5.9 L N/A

Elimination Half-life

(t½)
40 ± 16 hours N/A

Tmax (Time to Peak

Plasma Conc.)
2.6 hours N/A

AUC (steady state) 4.8 µmol/h N/A
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Pharmacodynamics (PD)
Tasquinimod's anti-cancer activity is not due to direct cytotoxicity but rather its pleiotropic

effects on the tumor microenvironment, primarily through immunomodulation and anti-

angiogenesis. This is achieved through high-affinity binding to at least two key proteins:

S100A9 and Histone Deacetylase 4 (HDAC4).

Dual Mechanism of Action
1. S100A9 Inhibition: Tasquinimod binds to the calcium-binding protein S100A9 in a zinc-

dependent manner. S100A9 is a damage-associated molecular pattern (DAMP) molecule

secreted by myeloid cells that promotes inflammation and tumor progression by interacting with

Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE). By

inhibiting the S100A9-TLR4/RAGE interaction, Tasquinimod disrupts a critical signaling

pathway responsible for the recruitment and immunosuppressive function of Myeloid-Derived

Suppressor Cells (MDSCs) and the polarization of Tumor-Associated Macrophages (TAMs)

towards a pro-tumoral M2 phenotype. This leads to a reduction in immunosuppression within

the tumor and enhances anti-tumor immune responses.

2. Allosteric Modulation of HDAC4: Tasquinimod binds allosterically to the regulatory zinc-

binding domain of HDAC4 with high affinity (Kd of 10-30 nM). This binding locks HDAC4 in a

conformation that prevents the recruitment of the N-CoR/HDAC3 co-repressor complex. The

HDAC4/N-CoR/HDAC3 complex is required for the deacetylation and subsequent activation of

Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor for angiogenesis. By

inhibiting this process, Tasquinimod suppresses the transcription of HIF-1α-controlled genes

like VEGF, thereby exerting its anti-angiogenic effects.

Signaling Pathway Diagrams
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Caption: Tasquinimod inhibits the S100A9-TLR4/RAGE signaling axis.
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Caption: Tasquinimod allosterically modulates HDAC4 to inhibit HIF-1α.
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PD Data Summary
Table 3: Pharmacodynamic Profile of Tasquinimod

Parameter Value / Effect Model / System Source

S100A9 Binding
Binds in a Zn²⁺

dependent manner
Biochemical assays

HDAC4 Binding (Kd) 10 - 30 nM
Surface Plasmon

Resonance

Anti-Angiogenesis

Inhibition of

endothelial sprouting

(IC₅₀ ~ 0.5 µM)

In vitro assays

75 ± 9% inhibition of

blood vessel density

TRAMP-C2 mouse

model

Tumor Growth

Inhibition

50% inhibition at 0.1-

1.0 mg/kg/day

Human prostate

cancer xenografts

>80% inhibition at 5

mg/kg/day

TRAMP-C2 mouse

model

Significant reduction

in tumor load at 30

mg/kg/day

5TMM multiple

myeloma mouse

models

Key Biomarker

Modulation

Upregulation of

Thrombospondin-1

(TSP1)

LNCaP and CWR-

22RH tumor models

Downregulation of

HIF-1α

CWR-22RH tumor

models

Key In Vivo Experimental Protocols
The in vivo characterization of Tasquinimod has relied on a variety of preclinical tumor

models. Methodologies from key studies are detailed below.
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Pharmacokinetic Analysis in Tumor-Bearing Mice
Animal Model: Male nude mice bearing 200-300mm³ CWR-22Rv₁ human prostate cancer

xenografts.

Drug Formulation: ¹⁴C-labeled Tasquinimod was administered to track its distribution.

Dosing: A single dose of 5 mg/kg was administered via oral gavage.

Sample Collection: At time points ranging from 30 minutes to 24 hours, groups of 4-6 mice

were anesthetized. Heparinized blood (1 ml) was collected via cardiac puncture. Animals

were then perfused with saline to remove blood-associated drugs from tissues.

Tissue Processing: Aliquots of liver, kidney, and tumor tissue were removed, weighed, and

homogenized.

Analysis: The concentration of ¹⁴C-labeled Tasquinimod in plasma and tissue homogenates

was determined to calculate key PK parameters.

Anti-Tumor Efficacy and PD in Syngeneic Mouse Models
Animal Model: Immune-competent syngeneic C57Bl/6J male mice bearing TRAMP-C2

mouse prostate cancers.

Dosing: Chronic administration of Tasquinimod at 5 mg/kg/day was delivered via the

drinking water, initiated when tumors reached approximately 100mm³.

Efficacy Endpoint: Tumor volumes were measured regularly to assess growth inhibition.

PD Endpoints:

Angiogenesis: Blood vessel density within tumors was determined post-treatment.

Immunomodulation: In other models, tumor-infiltrating myeloid cell populations (MDSCs,

TAMs) were analyzed to assess changes in the immune microenvironment.

Experimental Workflow Diagram
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Caption: A typical workflow for in vivo studies of Tasquinimod.

Conclusion
Tasquinimod is a novel oral agent with a well-defined pharmacokinetic profile characterized by

good oral absorption, a long half-life, and significant accumulation in tumor tissue via the EPR

effect. Its pharmacodynamic activity is unique, stemming from a dual mechanism that targets

key cells and pathways within the tumor microenvironment. By inhibiting S100A9, it alleviates

myeloid cell-mediated immunosuppression, and through allosteric modulation of HDAC4, it

potently suppresses angiogenesis. This combined immunomodulatory and anti-angiogenic

action underscores its therapeutic potential in various cancers. The experimental data gathered

from robust in vivo models provide a strong rationale for its continued clinical development,

both as a monotherapy and in combination with other anti-cancer agents.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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